molecular formula C39H24O6 B3177209 6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) CAS No. 1383916-83-3

6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)

Cat. No.: B3177209
CAS No.: 1383916-83-3
M. Wt: 588.6 g/mol
InChI Key: VTROUXWDAQESAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) typically involves the reaction of benzene-1,3,5-tricarboxylic acid with 2-naphthoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimization for larger batch sizes. This could involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting or modifying their activity. This binding can affect various biochemical pathways, making it a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3,5-tricarboxylic acid: A simpler analog with three carboxylic acid groups attached to a benzene ring.

    1,3,5-Tris(4-carboxyphenyl)benzene: Another compound with three carboxyphenyl groups attached to a central benzene ring.

    2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene: A compound with three hydroxybenzyl groups attached to a mesitylene core.

Uniqueness

6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) is unique due to its three naphthoic acid groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic structures and advanced materials .

Properties

IUPAC Name

6-[3,5-bis(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H24O6/c40-37(41)31-10-7-22-13-28(4-1-25(22)16-31)34-19-35(29-5-2-26-17-32(38(42)43)11-8-23(26)14-29)21-36(20-34)30-6-3-27-18-33(39(44)45)12-9-24(27)15-30/h1-21H,(H,40,41)(H,42,43)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTROUXWDAQESAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=CC(=C3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)C6=CC7=C(C=C6)C=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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